molecular formula C13H10O3 B12842349 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde

5-(2-Acetyl-phenyl)-furan-2-carbaldehyde

Cat. No.: B12842349
M. Wt: 214.22 g/mol
InChI Key: UFBYJACEMAPSQJ-UHFFFAOYSA-N
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Description

5-(2-Acetyl-phenyl)-furan-2-carbaldehyde is an organic compound that features a furan ring substituted with an acetyl-phenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde typically involves the reaction of 2-acetylphenylboronic acid with furan-2-carbaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetyl-phenyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic reagents like bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: 5-(2-Acetyl-phenyl)-furan-2-carboxylic acid.

    Reduction: 5-(2-Acetyl-phenyl)-furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Acetyl-phenyl)-furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s furan ring and aldehyde group may enable it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-1-phenylhydrazine: Similar in structure but contains a hydrazine group instead of a furan ring.

    Phenyl acetate: Contains an acetate group instead of a furan ring and aldehyde group.

Uniqueness

5-(2-Acetyl-phenyl)-furan-2-carbaldehyde is unique due to the presence of both an acetyl-phenyl group and a furan ring with an aldehyde group.

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

5-(2-acetylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H10O3/c1-9(15)11-4-2-3-5-12(11)13-7-6-10(8-14)16-13/h2-8H,1H3

InChI Key

UFBYJACEMAPSQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(O2)C=O

Origin of Product

United States

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